molecular formula C10H18N2 B1639776 1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI)

1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI)

Cat. No.: B1639776
M. Wt: 166.26 g/mol
InChI Key: QVFIRPJGSQGVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI) is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two isopropyl groups attached to the second and fifth positions of the pyrrole ring, and an amine group attached to the first position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI) can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione is condensed with an appropriate amine under acidic conditions. Another method involves the reaction of 2,5-dimethoxytetrahydrofuran with isopropylamine in the presence of a catalyst such as iron(III) chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrroles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include pyrrole oxides, pyrrolidine derivatives, and various substituted pyrroles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyrrole derivatives, including 1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI), are investigated for their potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as dihydrofolate reductase and enoyl ACP reductase, which are involved in essential biological processes. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI) is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. The steric and electronic effects of these groups can lead to different reaction pathways and interactions with biological targets compared to other pyrrole derivatives.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2,5-di(propan-2-yl)pyrrol-1-amine

InChI

InChI=1S/C10H18N2/c1-7(2)9-5-6-10(8(3)4)12(9)11/h5-8H,11H2,1-4H3

InChI Key

QVFIRPJGSQGVKH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(N1N)C(C)C

Canonical SMILES

CC(C)C1=CC=C(N1N)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.